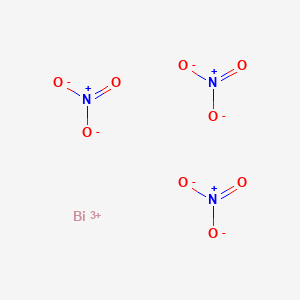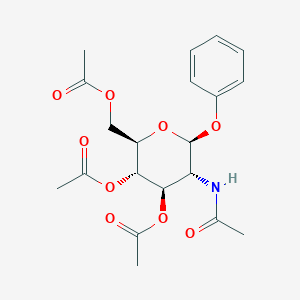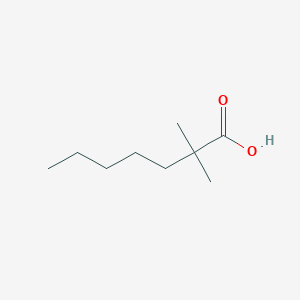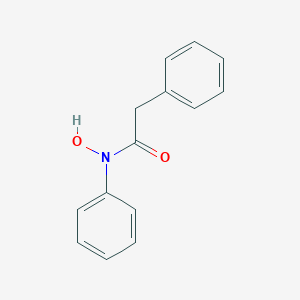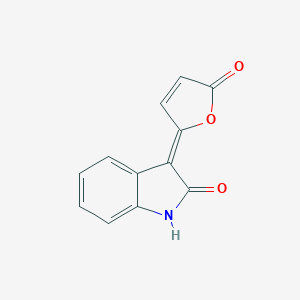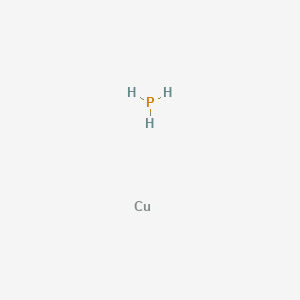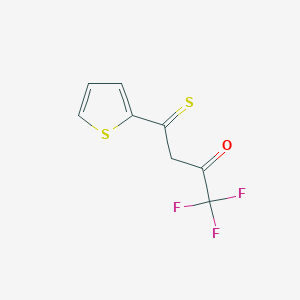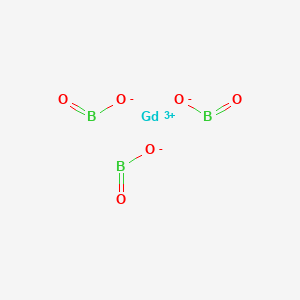
Triboron gadolinium(3+) hexaoxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triboron gadolinium(3+) hexaoxide is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is composed of boron, gadolinium, and oxygen, and has a unique structure that makes it useful for a variety of purposes. In
Applications De Recherche Scientifique
Triboron gadolinium(3+) hexaoxide has a wide range of potential applications in scientific research. One of the most promising areas of research is in the field of magnetic resonance imaging (MRI). This compound has been shown to have unique magnetic properties that make it an ideal contrast agent for MRI scans. It has also been studied for its potential use in cancer treatment, as it has been shown to be effective in targeting cancer cells.
Mécanisme D'action
The mechanism of action of triboron gadolinium(3+) hexaoxide is not fully understood, but it is thought to be related to its magnetic properties. This compound has a high magnetic moment, which makes it highly responsive to magnetic fields. This property allows it to be used as a contrast agent in MRI scans, as it can enhance the visibility of certain tissues.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of triboron gadolinium(3+) hexaoxide are still being studied. However, it has been shown to be non-toxic and biocompatible, making it a promising candidate for use in medical applications.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of triboron gadolinium(3+) hexaoxide is its stability and purity. This makes it easy to work with in lab experiments and ensures that the results are reliable. However, one limitation is that it can be expensive to produce, which may limit its use in certain applications.
Orientations Futures
There are many potential future directions for research on triboron gadolinium(3+) hexaoxide. One area of interest is in the development of new MRI contrast agents, which could be based on this compound. Another area of research is in the development of new cancer treatments, which could utilize the unique properties of this compound to target cancer cells more effectively. Additionally, there is potential for research in the field of nanotechnology, as triboron gadolinium(3+) hexaoxide could be used to create new materials with unique magnetic properties.
Méthodes De Synthèse
The synthesis of triboron gadolinium(3+) hexaoxide involves the reaction of gadolinium oxide with boric acid in the presence of oxygen. The resulting compound is a yellow powder that is soluble in water. This synthesis method has been used successfully in several studies, and the resulting compound has been shown to be highly pure and stable.
Propriétés
Numéro CAS |
13703-96-3 |
|---|---|
Nom du produit |
Triboron gadolinium(3+) hexaoxide |
Formule moléculaire |
B3GdO6 |
Poids moléculaire |
285.7 g/mol |
Nom IUPAC |
gadolinium(3+);oxido(oxo)borane |
InChI |
InChI=1S/3BO2.Gd/c3*2-1-3;/q3*-1;+3 |
Clé InChI |
OITSUWOIYSJESE-UHFFFAOYSA-N |
SMILES |
B(=O)[O-].B(=O)[O-].B(=O)[O-].[Gd+3] |
SMILES canonique |
B(=O)[O-].B(=O)[O-].B(=O)[O-].[Gd+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



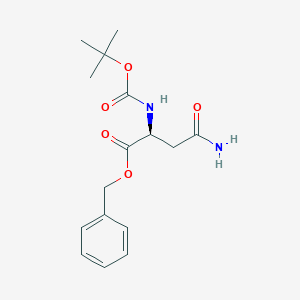
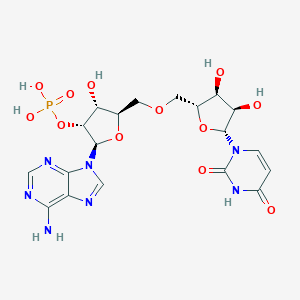
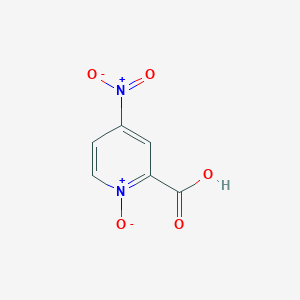
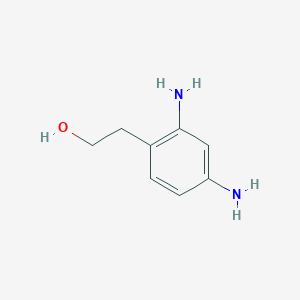
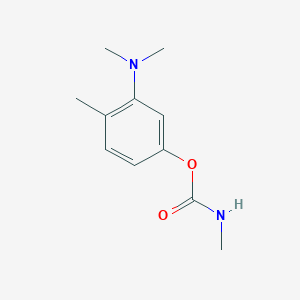
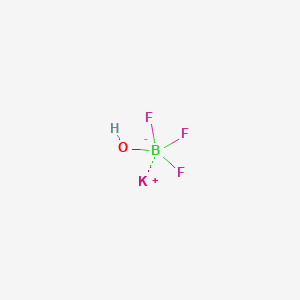
![trisodium 2-chloro-5-[[4,5-dihydro-3-methyl-5-oxo-1-[4-[[2-(sulphonatooxy)ethyl]sulphonyl]phenyl]-1H-pyrazol-4-yl]azo]-4-sulphonatobenzoate](/img/structure/B81890.png)
